molecular formula C13H14O3 B11885236 Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B11885236
M. Wt: 218.25 g/mol
InChI Key: QFHNSILIKJOBLQ-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific combination of functional groups and its naphthalene backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3,5,7H,2,4,6,8H2,1H3

InChI Key

QFHNSILIKJOBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=O)CCC2

Origin of Product

United States

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